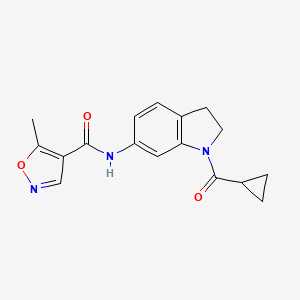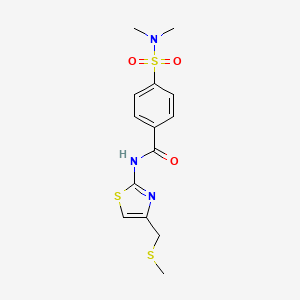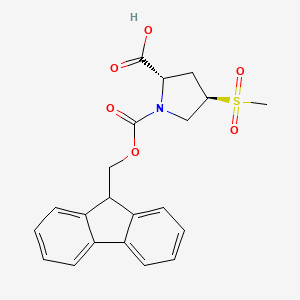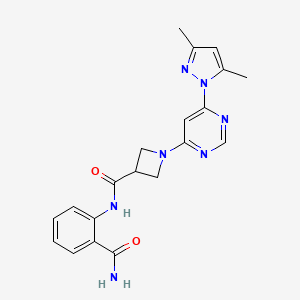
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide, commonly known as CpdA, is a synthetic compound that belongs to the indole-2-carboxamide family. It is a potent and selective agonist of the glucocorticoid receptor (GR) and has been extensively studied for its potential therapeutic applications in various diseases.
科学的研究の応用
Immunopharmacological Applications
One study explored the disease-modifying activity of a related isoxazol derivative, highlighting its potential in treating adjuvant arthritis in rats. This compound demonstrated immunosuppressive properties similar to cyclophosphamide and could reduce inflammation, suggesting its utility in autoimmune diseases without specifying drug usage or side effects (Bartlett & Schleyerbach, 1985).
Anticancer Evaluation
Another study focused on the design, synthesis, and anticancer evaluation of novel pyrazole–indole hybrids. These compounds showed significant anticancer activity against various human cancer cell lines, with some derivatives demonstrating superior inhibition performance, indicating a promising direction for cancer treatment research without detailing drug-specific information (Hassan et al., 2021).
Photophysical Studies for Fluorescent Probes
Research into new fluorescent indole derivatives for potential use as fluorescent probes involved synthesizing several indole derivatives and evaluating their photophysical properties. These compounds were investigated for their fluorescence response to various anions, showcasing their potential applications in sensing and imaging technologies (Pereira et al., 2010).
Synthesis of Substituted Carbazoles
Another study detailed the efficient synthesis of substituted carbazoles and cyclopent[b]indoles from 1-methyl-3-(benzotriazol-1-ylmethyl)indole, highlighting the versatility of indole derivatives in synthesizing complex structures for potential therapeutic applications without discussing their pharmacological effects (Katritzky et al., 1996).
Antimicrobial and Anticancer Activity
Further research into N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing substituted 2-amino pyrimidine moiety revealed significant anticancer and antimicrobial activities. This study underscores the chemical versatility and therapeutic potential of indole derivatives in addressing various diseases, avoiding details on drug-specific usage and side effects (Gokhale et al., 2017).
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-14(9-18-23-10)16(21)19-13-5-4-11-6-7-20(15(11)8-13)17(22)12-2-3-12/h4-5,8-9,12H,2-3,6-7H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPUKUNQIKUSFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2413214.png)


![2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2413220.png)

![Ethyl 5-(3-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413227.png)

![3-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413230.png)

